1-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine
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Overview
Description
1-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Preparation Methods
The synthesis of 1-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-ethylimidazo[1,2-a]pyridine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylamine moiety, where various nucleophiles can replace the amine group under appropriate conditions.
Scientific Research Applications
1-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of materials with specific electronic properties due to its unique structural characteristics.
Mechanism of Action
The mechanism of action of 1-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine can be compared with other imidazo[1,2-a]pyridine derivatives:
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine: This compound has a similar core structure but differs in the position of the ethylamine group, leading to different chemical and biological properties.
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-(2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)ethanamine |
InChI |
InChI=1S/C11H19N3/c1-3-10-7-14-6-9(8(2)12)4-5-11(14)13-10/h7-9H,3-6,12H2,1-2H3 |
InChI Key |
HAGYRMLANWLWQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2CC(CCC2=N1)C(C)N |
Origin of Product |
United States |
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